Tetrakis(trifluoromethyl)germane

Description

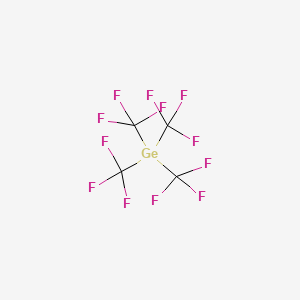

Tetrakis(trifluoromethyl)germane (Ge(CF₃)₄) is a hypervalent organogermanium compound featuring a central germanium atom bonded to four trifluoromethyl (-CF₃) groups. The molecular formula is C₄F₁₂Ge, with a molecular weight of 372.73 g/mol. The compound is characterized by its tetrahedral geometry, where the bulky -CF₃ groups induce significant steric hindrance and electronic effects. The high electronegativity of fluorine atoms enhances thermal stability and resistance to hydrolysis, making it valuable in catalysis, materials science, and fluorinated polymer synthesis .

Properties

CAS No. |

55642-43-8 |

|---|---|

Molecular Formula |

C4F12Ge |

Molecular Weight |

348.65 g/mol |

IUPAC Name |

tetrakis(trifluoromethyl)germane |

InChI |

InChI=1S/C4F12Ge/c5-1(6,7)17(2(8,9)10,3(11,12)13)4(14,15)16 |

InChI Key |

OCLQUZDHPJUDOT-UHFFFAOYSA-N |

Canonical SMILES |

C(F)(F)(F)[Ge](C(F)(F)F)(C(F)(F)F)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Tetrakis(trifluoromethyl)germane can be synthesized through the controlled reaction of elemental fluorine with tetramethylgermanium. This method preserves the metal-carbon bonds during direct fluorination . The reaction conditions typically involve the use of elemental fluorine under controlled environments to ensure the stability of the resulting compound.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would require precise control of reaction conditions and the use of specialized equipment to handle the reactive fluorine gas safely.

Chemical Reactions Analysis

Types of Reactions

Tetrakis(trifluoromethyl)germane undergoes various types of chemical reactions, including:

Substitution Reactions: The trifluoromethyl groups can be substituted with other functional groups under specific conditions.

Oxidation and Reduction Reactions: The compound can participate in redox reactions, although detailed mechanisms and conditions are less commonly reported.

Common Reagents and Conditions

Common reagents used in reactions with this compound include strong oxidizing agents and nucleophiles. The reactions typically require controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, substitution reactions may yield compounds with different functional groups replacing the trifluoromethyl groups.

Scientific Research Applications

Tetrakis(trifluoromethyl)germane has several scientific research applications, including:

Chemistry: It is used as a precursor in the synthesis of other fluorinated germanium compounds.

Biology and Medicine: While specific applications in biology and medicine are less documented, the compound’s unique properties may make it useful in developing new materials or drugs.

Mechanism of Action

The mechanism by which tetrakis(trifluoromethyl)germane exerts its effects involves the interaction of the trifluoromethyl groups with other molecules. These interactions can lead to the formation of new bonds or the modification of existing ones. The molecular targets and pathways involved depend on the specific reactions and applications being studied.

Comparison with Similar Compounds

Structural and Electronic Properties

The following table compares Ge(CF₃)₄ with its Group 14 analogs and related fluorinated germanium compounds:

| Compound | Molecular Formula | Central Atom | Bond Length (Å) | Thermal Stability (°C) | Key Applications |

|---|---|---|---|---|---|

| Tetrakis(trifluoromethyl)germane | Ge(CF₃)₄ | Ge | ~1.95 (Ge-C) | >150 | Catalysis, fluorinated materials |

| Tetrakis(trifluoromethyl)silane | Si(CF₃)₄ | Si | ~1.86 (Si-C) | ~120 | Semiconductor precursors |

| Tetrakis(trifluoromethyl)stannane | Sn(CF₃)₄ | Sn | ~2.15 (Sn-C) | >200 | High-temperature reactions |

| Fluoro[tris(trifluoromethyl)germane | FGe(CF₃)₃ | Ge | 1.93 (Ge-C) | ~130 | Specialty fluorination reactions |

Key Observations :

- Bond Lengths : Ge(CF₃)₄ exhibits intermediate Ge-C bond lengths (~1.95 Å) between Si(CF₃)₄ (shorter) and Sn(CF₃)₄ (longer). This trend aligns with the increasing atomic radius from Si to Sn .

- Thermal Stability : Sn(CF₃)₄ has the highest thermal stability (>200°C), while Si(CF₃)₄ decomposes near 120°C. Ge(CF₃)₄ is stable up to ~150°C, balancing steric bulk and bond strength .

- Electronic Effects: The -CF₃ groups in Ge(CF₃)₄ create a strong electron-withdrawing environment, enhancing Lewis acidity compared to non-fluorinated analogs like tetrakis(dimethylamino)germane ().

Research Findings and Challenges

- Crystal Structure : Single-crystal X-ray studies (e.g., ) reveal that Ge(CF₃)₄ adopts a distorted tetrahedral geometry due to -CF₃ repulsion. Bond angles range from 107.5° to 111.1°, deviating from ideal tetrahedral angles (109.5°) .

- Toxicity: Limited data exist, but fluorinated germanium compounds are generally less toxic than their tin counterparts ().

- Stability Issues : Ge(CF₃)₄ is sensitive to moisture, requiring inert storage conditions. This contrasts with Sn(CF₃)₄, which is more hydrolytically stable .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.